2-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile
Description
Contextualization within Benzonitrile (B105546) Derivatives
The benzonitrile unit, a benzene (B151609) ring substituted with a nitrile group (-C≡N), is a cornerstone in organic chemistry. nih.govnih.gov Benzonitrile and its derivatives are valuable as solvents and as precursors to a wide array of other functional groups. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, making it a versatile synthetic handle. nih.gov The presence of the benzonitrile moiety in 2-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile suggests its potential as an intermediate in the synthesis of more complex aromatic compounds. Research into benzonitrile derivatives is extensive, covering areas from the development of new synthetic methodologies to their application in materials science and medicinal chemistry. nih.govacs.org For instance, novel methods for the synthesis of benzonitriles, such as green synthesis routes using ionic liquids, are being actively explored to improve efficiency and reduce environmental impact. researchgate.net
Significance of Cyclic Acetal (B89532) and Ether Linkages in Organic Synthesis
The molecular structure of this compound features two other critical components: a cyclic acetal (the 1,3-dioxane (B1201747) ring) and an ether linkage. Cyclic acetals, particularly 1,3-dioxanes and 1,3-dioxolanes, are frequently employed as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.deorganic-chemistry.org This protective strategy is crucial in complex syntheses where a specific functional group needs to be shielded from reaction conditions while other parts of the molecule are being modified. thieme-connect.de The 1,3-dioxane group is known for its stability under basic, reductive, and oxidative conditions, yet it can be readily removed under acidic conditions. thieme-connect.de The conformational preferences of the 1,3-dioxane ring, which typically adopts a chair-like conformation, can also influence the stereochemical outcome of reactions at adjacent centers. thieme-connect.de
Ether linkages (R-O-R') are prevalent in a vast number of organic molecules, including many natural products and pharmaceuticals. They are generally characterized by their chemical stability. The inclusion of an ether linkage in a molecule can impact its solubility, polarity, and conformational flexibility. The ethoxy bridge in the target molecule connects the reactive benzonitrile ring to the stable 1,3-dioxane moiety, creating a bifunctional compound with distinct reactive sites.
Overview of Research Trajectories for Complex Organic Molecules
The synthesis of complex organic molecules like this compound is emblematic of several key trends in modern organic synthesis. There is a continuous drive to develop novel synthetic methods that are both efficient and selective. orgsyn.org The direct functionalization of C-H bonds is one such area of intense research, aiming to build molecular complexity in fewer steps. nih.gov Furthermore, the principles of green chemistry are increasingly guiding synthetic design, encouraging the use of less hazardous reagents and solvents, and the development of catalytic processes. researchgate.net The creation of molecules with multiple, orthogonally reactive functional groups is another significant research direction, as these compounds serve as versatile platforms for the construction of diverse molecular architectures.
While specific, in-depth research on this compound itself appears limited in publicly available literature, its structural motifs place it firmly within these major currents of chemical research. The presence of the benzonitrile, ether, and cyclic acetal functionalities suggests its potential as a valuable intermediate for the synthesis of a variety of more complex target molecules.
Interactive Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| CAS Number | 1443353-22-7 | chemdict.com |
| MDL Number | MFCD18911296 | chemdict.com |
| Supplier | Fluorochem | chemdict.com |
Table 2: General Reactivity and Stability of Functional Groups
| Functional Group | General Reactivity and Stability | Key References |
| Benzonitrile | The nitrile group can undergo hydrolysis to form a carboxylic acid or amide, and reduction to a primary amine. The aromatic ring can participate in electrophilic aromatic substitution reactions. | nih.gov |
| Ether Linkage | Generally stable to a wide range of reagents, including bases, mild acids, and many oxidizing and reducing agents. Can be cleaved under harsh acidic conditions (e.g., HBr, HI). | General Organic Chemistry Principles |
| 1,3-Dioxane (Cyclic Acetal) | Stable in basic, reductive, and oxidative conditions. Labile towards Brønsted or Lewis acids, which allows for its use as a protecting group for carbonyls or 1,3-diols. | thieme-connect.deorganic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(1,3-dioxan-2-yl)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c14-10-11-4-1-2-5-12(11)15-9-6-13-16-7-3-8-17-13/h1-2,4-5,13H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDCMCZFYYYZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Transformation Pathways
Reactivity of the Benzonitrile (B105546) Functional Group
The benzonitrile group, an aromatic ring substituted with a cyano (-C≡N) group, is a versatile functional group in organic synthesis. Its reactivity is characterized by the electrophilic nature of the nitrile carbon and the ability of the nitrogen atom to participate in various reactions. The electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring, though the primary transformations focus on the cyano moiety itself.
Nucleophilic Additions to the Nitrile Moiety
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard reagents. The reaction of a Grignard reagent (R-MgX) with a nitrile initially forms an imine salt, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.comlibretexts.orgdalalinstitute.comumkc.edu In the case of 2-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile, treatment with a Grignard reagent like methylmagnesium bromide would be expected to yield an intermediate imine, which upon workup with aqueous acid, would produce 2'-[2-(1,3-Dioxan-2-yl)ethoxy]acetophenone.
The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic nitrile carbon, breaking the carbon-nitrogen pi bond and forming a new carbon-carbon bond. masterorganicchemistry.com The resulting intermediate is a magnesium salt of an imine. Subsequent hydrolysis protonates the nitrogen, leading to an unstable imine that readily hydrolyzes to the corresponding ketone.
It's important to note that the reaction conditions must be carefully controlled, as Grignard reagents are also strong bases and can react with any acidic protons present in the molecule. masterorganicchemistry.com Furthermore, the presence of the ether and dioxane functionalities could potentially influence the reaction through chelation with the magnesium ion, although direct addition to the nitrile is the most probable pathway. nih.gov
Table 1: Nucleophilic Addition of Grignard Reagents to Benzonitriles
| Grignard Reagent | Benzonitrile Substrate | Product (after hydrolysis) | Reference |
| n-Butylmagnesium bromide | Benzonitrile | Valerophenone | masterorganicchemistry.com |
| Methylmagnesium bromide | Benzonitrile | Acetophenone | acs.org |
| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol (via ketone intermediate) | umkc.edu |
Reductions of the Nitrile Moiety to Amines
The nitrile group can be readily reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides.
Catalytic Hydrogenation: This method typically employs a transition metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. researchgate.nettcichemicals.com For this compound, catalytic hydrogenation would be expected to reduce the nitrile group to a primary amine, yielding {2-[2-(1,3-Dioxan-2-yl)ethoxy]phenyl}methanamine. The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond. researchgate.net It is important to control the reaction conditions to avoid side reactions, such as the formation of secondary amines. researchgate.net
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing nitriles to primary amines. chem-station.comharvard.edu The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic carbon of the nitrile group. Subsequent additions of hydride and an aqueous workup lead to the formation of the primary amine. Diisobutylaluminum hydride (DIBAL-H) can also be used and is known to reduce nitriles to imines, which can then be hydrolyzed to aldehydes or further reduced to amines. chem-station.com
Table 2: Reduction of Nitriles to Primary Amines
| Nitrile Substrate | Reducing Agent/Catalyst | Product | Reference |
| Benzonitrile | Pd/C, H₂ | Benzylamine (B48309) | researchgate.net |
| Various Nitriles | LiAlH₄ | Corresponding primary amines | harvard.edu |
| Mandelonitrile | Pd/C, H₂ | Phenethylamine | researchgate.net |
Cycloaddition Reactions Involving Nitrile Derivatives
Nitriles can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. A common example is the reaction of a nitrile with an azide (B81097) to form a tetrazole, or with a nitrile oxide to form an oxadiazole. acs.orgchesci.com
For this compound to undergo such a reaction, it would typically first be converted to a more reactive derivative, such as a nitrile oxide. Benzonitrile oxides, generated in situ from the corresponding benzhydroxamoyl chloride, readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles (alkenes or alkynes) to yield isoxazolines or isoxazoles, respectively. acs.orgresearchgate.netresearchgate.net
The reaction of this compound with sodium azide in the presence of a suitable catalyst, such as a cobalt(II) complex or sulfamic acid, could potentially lead to the formation of 5-{2-[2-(1,3-Dioxan-2-yl)ethoxy]phenyl}-1H-tetrazole. acs.orgtandfonline.com This transformation is a [3+2] cycloaddition between the nitrile and the azide anion.
Table 3: Cycloaddition Reactions of Benzonitrile Derivatives
| Reactants | Product Type | Reference |
| Benzonitrile oxide + various dipolarophiles | Isoxazolines/Isoxazoles | acs.org |
| Benzonitrile + Sodium azide | 5-Phenyl-1H-tetrazole | researchgate.netthieme-connect.comchalcogen.ro |
| 2-Aminobenzonitrile + N-Benzyl cyanamides | 2-Amino-4-iminoquinazolines | mdpi.com |
Transformations to Other Nitrogen-Containing Heterocycles
The benzonitrile moiety is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, particularly fused heterocycles like quinazolines and triazines.
Quinazolines: If the starting benzonitrile possesses an amino group at the ortho position (i.e., an anthranilonitrile derivative), it can serve as a key building block for quinazolines. Although this compound does not have this amino group, it is a relevant transformation for the benzonitrile class of compounds. For instance, 2-aminobenzonitriles can react with various electrophiles, such as aldehydes, orthoesters, or isothiocyanates, to construct the quinazoline (B50416) ring system. mdpi.comrsc.orgorganic-chemistry.orgnih.govgoogle.com
Triazines: 1,3,5-Triazines can be synthesized through the cyclotrimerization of nitriles. acs.orgorganic-chemistry.orgglobalscitechocean.comrsc.org The reaction of this compound under conditions that promote cyclotrimerization, such as in the presence of a strong acid like triflic anhydride, could potentially yield 2,4,6-tris({2-[2-(1,3-Dioxan-2-yl)ethoxy]phenyl})-1,3,5-triazine. acs.org
Reactivity and Stability of the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring in this compound is a cyclic acetal (B89532). Acetal groups are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.org This property makes them excellent protecting groups for carbonyl compounds.
Acid-Catalyzed Cleavage and Deprotection Mechanisms
The primary reactivity of the 1,3-dioxane ring is its hydrolysis back to the parent carbonyl compound and 1,3-propanediol (B51772). This reaction is catalyzed by acid. organic-chemistry.org The mechanism involves the protonation of one of the oxygen atoms of the dioxane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by loss of a proton, leads to a hemiacetal. Further protonation of the remaining ether oxygen and subsequent elimination of 1,3-propanediol yields the protonated carbonyl compound, which is then deprotonated to give the final aldehyde or ketone. sci-hub.se
In the context of this compound, treatment with aqueous acid would cleave the 1,3-dioxane ring to unmask the aldehyde functionality, resulting in the formation of 2-(2-oxoethoxy)benzonitrile and 1,3-propanediol. The stability of the dioxane ring is dependent on the pH of the medium, with the rate of hydrolysis increasing in more acidic solutions. rsc.org The deprotection can also be achieved under non-aqueous acidic conditions or through other methods like catalytic hydrogenation in specific cases. tandfonline.comoup.com
Table 4: Deprotection of 1,3-Dioxane and Dioxolane Protecting Groups
| Protected Compound | Deprotection Conditions | Product | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ in water | Benzaldehyde (B42025) | wikipedia.org |
| Various acetals/ketals | Iodine (catalytic) | Corresponding aldehydes/ketones | organic-chemistry.org |
| 2-(Phenylethyl)-4-phenyl-1,3-dioxolane | Pd-C, H₂ | Phenylpropanal | tandfonline.com |
Oxidative Transformations of Cyclic Acetals, including Peroxide-Induced Conversions
The 1,3-dioxane group, a cyclic acetal, is susceptible to oxidative transformations that can lead to ring-opening and the formation of ester functionalities. Such reactions can be induced by chemical reagents like peroxides or through enzymatic processes. nih.govacs.org
Peroxide-induced conversions of cyclic acetals, particularly those derived from aldehydes, can result in an intramolecular oxidation-reduction reaction. acs.org For instance, heating cyclic acetals of benzaldehyde with di-t-butyl peroxide leads to their conversion into the corresponding benzoate (B1203000) esters. acs.org This transformation is proposed to proceed via a free-radical chain mechanism. acs.org A similar pathway can be envisioned for this compound, where the acetal carbon of the 1,3-dioxane ring is oxidized. This would likely yield an ester, with the specifics of the product depending on the fragmentation pattern of the radical intermediates.
Oxidative cleavage of the acetal can also be achieved under different conditions. Aerobic photo-oxidation using catalysts like anthraquinone-2-carboxylic acid represents another method for converting cyclic acetals to hydroxyalkyl esters. acs.org Furthermore, enzymatic systems have been shown to catalyze the ring cleavage of 1,3-dioxane derivatives. In studies on related molecules, the 1,3-dioxane ring underwent enzymatic oxidation of the acetal carbon, which, followed by rearrangement, converted the acetal group into an ester. nih.gov This biotransformation is catalyzed by cytochrome P450-dependent monooxygenases. nih.gov As a general rule in such oxidative ring openings, the resulting ester group typically forms at the more sterically hindered oxygen atom of the original 1,3-dioxane system. researchgate.net
Stability Under Diverse Reaction Conditions
The stability of this compound is dictated by the individual resilience of its functional groups to various chemical environments.
1,3-Dioxane Ring: Cyclic acetals like 1,3-dioxanes are generally stable under basic, reductive, and many oxidative conditions. thieme-connect.de However, they are characteristically labile towards acid. thieme-connect.de Their formation is often catalyzed by Brønsted or Lewis acids, implying that acidic conditions will promote the reverse reaction, leading to cleavage of the acetal back to the parent aldehyde and 1,3-diol. wikipedia.org Deprotection can also be achieved under specific neutral and anhydrous conditions with specialized reagents. acs.org
Benzonitrile Group: The nitrile group is relatively robust. However, it can undergo hydrolysis to the corresponding amide or carboxylic acid under certain conditions. Base-catalyzed hydration, for example using sodium hydroxide (B78521) in an ethanol/water mixture, can selectively convert benzonitriles to benzamides, with minimal over-hydrolysis to the carboxylic acid under controlled conditions. core.ac.uk
Ether Linkage: The aryl alkyl ether linkage is chemically stable and unreactive towards most reagents, including bases, reducing agents, and mild oxidizing agents. libretexts.org Its cleavage requires harsh conditions, typically involving strong acids. wikipedia.orglongdom.org
| Functional Group | Stable Conditions | Labile Conditions | Transformation Products |
|---|---|---|---|
| 1,3-Dioxane (Acetal) | Basic, Reductive, Mild Oxidative | Acidic (Brønsted or Lewis) | Aldehyde and 1,3-Propanediol |
| Benzonitrile | General acidic and basic conditions | Catalytic hydration (e.g., NaOH/H₂O/EtOH) | Benzamide (B126), Benzoic Acid |
| Ethoxy (Aryl Ether) | Basic, Reductive, Mild Acidic | Strong Acids (HBr, HI) | Phenol (B47542) and Alkyl Halide |
Transformations Involving the Ethoxy Linkage
The cleavage of the C-O bond in the ethoxy linkage of this compound is a challenging reaction due to the high stability of ethers. wikipedia.org This transformation is typically accomplished using strong acids, most commonly hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orglibretexts.org
The reaction proceeds via an acid-catalyzed nucleophilic substitution. longdom.org First, the ether oxygen is protonated by the strong acid to form a good leaving group. libretexts.org For an aryl alkyl ether like the one in the title compound, the subsequent step follows an Sₙ2 mechanism. libretexts.org The halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the sterically less hindered carbon of the ether linkage—in this case, the ethyl carbon adjacent to the oxygen. Nucleophilic attack on the aromatic ring carbon does not occur. libretexts.orglibretexts.org Consequently, the cleavage of this compound would yield 2-cyanophenol and 2-(2-bromoethoxy)-1,3-dioxane (or the corresponding iodo-derivative).
The two-carbon aliphatic chain of the ethoxy group offers a potential site for structural modification, although it lacks inherent reactivity. Functionalization would typically require the introduction of a reactive handle. One strategy involves leveraging the products of the ether cleavage reaction described above. The resulting 2-(2-bromoethoxy)-1,3-dioxane, now possessing a reactive alkyl halide, could be subjected to a variety of nucleophilic substitution reactions to introduce new functional groups (e.g., azides, amines, thiols) onto the aliphatic chain. wikipedia.org
Alternatively, "click chemistry" approaches could be employed if a suitable functional group, like an azide or alkyne, is incorporated into the chain. nih.gov This would allow for the efficient grafting of various molecular entities, highlighting a pathway for creating more complex derivatives. nih.gov
Palladium and Copper-Catalyzed Reactions
The benzonitrile moiety serves as an excellent substrate for transition metal-catalyzed reactions, particularly those involving palladium and copper. These reactions can modify the nitrile group itself or functionalize the aromatic ring.
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the hydrogenation of aromatic nitriles. hidenanalytical.com Using catalysts such as palladium on carbon (Pd/C) or palladium on alumina (B75360) (Pd/Al₂O₃), the nitrile group of this compound can be reduced to a primary amine (benzylamine derivative). hidenanalytical.comacs.org This reaction typically follows first-order kinetics. acs.org A common issue with this transformation is over-reduction; the resulting benzylamine can undergo a subsequent hydrogenolysis step to cleave the C-N bond, yielding a toluene (B28343) derivative (in this case, a derivative of 2-methylbenzonitrile). hidenanalytical.comacs.org This secondary reaction can sometimes be suppressed by the addition of acid, which forms a salt with the primary amine product, preventing further reaction. hidenanalytical.com
Copper-Catalyzed Reactions: Copper catalysis offers a diverse range of transformations for nitriles and related compounds. beilstein-journals.org While many copper-catalyzed reactions focus on the synthesis of nitriles, rsc.orgnih.gov others enable C-C or C-N bond formation. For example, copper-catalyzed protocols for the α-alkylation of aryl acetonitriles have been developed, demonstrating the potential for forming C-C bonds adjacent to the nitrile group under specific conditions. acs.org Additionally, copper catalysts are used in cross-coupling reactions that can functionalize the aromatic ring or participate in cyclization reactions involving the nitrile group. nih.gov
| Catalyst System | Reaction Type | Substrate Moiety | Potential Product | Reference |
|---|---|---|---|---|
| Pd/C, H₂ | Hydrogenation | Benzonitrile | Primary Amine | acs.org |
| Pd/C, H₂ (extended time) | Hydrogenolysis | Primary Amine | Toluene derivative | hidenanalytical.com |
| Cu(I) or Cu(II) | Cross-Coupling | Aromatic Ring / Nitrile | Functionalized arenes / heterocycles | beilstein-journals.orgnih.gov |
| Cu(I), NH₃(aq), O₂ | Nitrile Synthesis | Benzylic Alcohol (Precursor) | Aryl Nitrile | rsc.orgnih.gov |
Organocatalytic Transformations and Asymmetric Synthesis
The benzonitrile group can participate in organocatalytic cascade reactions to generate complex, stereodefined heterocyclic structures. mdpi.com The synthesis of chiral molecules is of paramount importance, and asymmetric synthesis provides pathways to enantiomerically enriched products from achiral starting materials. nih.govuwindsor.ca
A notable transformation involves the reaction of 2-acylbenzonitriles with various nucleophiles in the presence of an organocatalyst. mdpi.com These reactions can initiate a cascade sequence involving the ketone and the cyano group to produce valuable, optically active 3,3-disubstituted isoindolinones. mdpi.com Although the title compound is not a 2-acylbenzonitrile, oxidation of a precursor could provide entry into this chemistry.
More directly, recent advances have demonstrated the use of N-heterocyclic carbenes (NHCs) as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles. nih.govresearchgate.net This strategy involves a dynamic kinetic resolution process, where the axial chirality is controlled during the formation of the nitrile group from a biaryl aldehyde precursor. nih.govresearchgate.net Such methods open the door to creating novel chiral ligands and functional materials from benzonitrile-containing scaffolds. nih.gov The resulting axially chiral benzonitriles can be converted into a wide array of other functional molecules with applications in asymmetric catalysis. researchgate.net
Investigation of Reaction Mechanisms and Intermediates
While no direct information is available for this compound, the reaction mechanism for the related and frequently cited intermediate, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (B44825), in the synthesis of Perampanel is well-established. It participates in a Suzuki-Miyaura coupling reaction.
In a typical synthesis of Perampanel, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile is coupled with a halogenated (commonly brominated) pyridinone derivative. The reaction is catalyzed by a palladium complex, such as palladium tetrakis(triphenylphosphine), in the presence of a base like potassium carbonate. newdrugapprovals.org The 1,3,2-dioxaborinane ring serves as a protecting group for the boronic acid, which is the active species in the catalytic cycle of the Suzuki-Miyaura coupling.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the bromo-substituted pyridinone, inserting itself into the carbon-bromine bond to form a palladium(II) species.
Transmetalation: The boronic acid ester (after activation by the base) transfers its organic group (the 2-cyanophenyl moiety) to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then participate in another catalytic cycle.
The use of expensive reagents and palladium catalysts in these processes is a noted aspect of these synthetic routes. justia.com
Some studies have explored the reactivity of the 1,3-dioxane ring system under different conditions. For instance, the 1,3-dioxan-2-yl radical, generated through pulse radiolysis, has been shown to react with 4-nitrobenzonitrile. epa.gov This reaction, however, occurs under specific, high-energy conditions and is not representative of typical synthetic transformations. Another study investigated the reaction of 4,4-dimethyl-1,3-dioxane (B1195079) with dinitriles, leading to the formation of oxazines, but this involves a different reaction pathway and substrate. researchgate.net
Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental findings for the specific chemical compound This compound are not available in the public domain. As a result, the generation of an article with the requested detailed research findings, data tables, and in-depth analysis for each specified spectroscopic technique is not possible at this time.
To provide an authoritative and scientifically accurate article as instructed, access to published ¹H NMR, ¹³C NMR, IR, and Raman spectra is essential. These experimental data are necessary to perform a detailed analysis of the compound's structural connectivity, carbon framework, functional groups, and conformational modes.
Searches for the synthesis and characterization of this specific molecule did not yield any publications containing the required spectroscopic data. While information exists for related substructures such as benzonitrile and various dioxane derivatives, this information cannot be accurately extrapolated to create a detailed and factual analysis for the complete target molecule, "this compound," without engaging in speculation.
Therefore, in adherence to the principles of accuracy and avoiding the generation of hallucinatory content, the requested article cannot be produced.
Advanced Spectroscopic and Diffraction Characterization for Structural and Mechanistic Insights
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition and thus the molecular formula of a compound. For 2-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile, with a chemical formula of C₁₃H₁₅NO₃, the expected exact mass can be calculated.
Table 1: Theoretical Exact Mass for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₁₃H₁₅NO₃ | 233.1052 |
| [M+H]⁺ | C₁₃H₁₆NO₃⁺ | 234.1125 |
| [M+Na]⁺ | C₁₃H₁₅NNaO₃⁺ | 256.0944 |
| [M+K]⁺ | C₁₃H₁₅KNO₃⁺ | 272.0683 |
This table is generated based on theoretical calculations for the specified molecular formula.
An experimental HRMS measurement yielding a mass that matches one of these theoretical values to within a few parts per million (ppm) would confirm the molecular formula of the analyte.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular mass-to-charge ratio (the precursor ion) and inducing its fragmentation. The resulting fragment ions (product ions) are then analyzed to provide detailed structural information.
While no specific MS/MS data exists for this compound, we can predict a likely fragmentation pathway based on its structure. The molecule contains several bonds that could cleave upon collision-induced dissociation. Key fragments would likely arise from the cleavage of the ether linkage and the fragmentation of the dioxane ring. The stability of the benzonitrile (B105546) moiety would likely result in it being a prominent fragment.
Table 2: Predicted Key Fragment Ions in Tandem Mass Spectrometry of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Possible Structure of Fragment |
|---|---|---|
| 234.11 ([M+H]⁺) | 148.06 | [C₈H₈NO]⁺ (benzonitrile ether fragment) |
| 234.11 ([M+H]⁺) | 120.04 | [C₇H₄N]⁺ (benzonitrile fragment) |
This table represents predicted fragmentation patterns and has not been experimentally verified for this specific compound.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. If this compound were crystallized, SC-XRD analysis would provide detailed information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is also capable of determining the absolute stereochemistry if chiral centers are present and the crystal belongs to a non-centrosymmetric space group. The target molecule itself is achiral; therefore, it would be expected to crystallize in a centrosymmetric space group.
Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces that govern the crystal packing. For this compound, one might expect C-H···O or C-H···N hydrogen bonds, as well as potential π-π stacking interactions involving the benzene (B151609) rings. semanticscholar.org The analysis of these interactions is crucial for understanding the physical properties of the solid material.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption spectrum is characteristic of the chromophores present in the molecule.
For this compound, the primary chromophore is the benzonitrile group. The electronic transitions would likely be π → π* transitions associated with the aromatic ring. The position and intensity of the absorption maxima (λ_max) would be influenced by the ethoxy substituent on the benzene ring. While no specific spectrum is available for this compound, it would be expected to show characteristic aromatic absorption bands in the UV region, likely between 200 and 300 nm. Recent studies on the electronic spectroscopy of benzonitrile cation have provided detailed insights into its electronic transitions. researchgate.netnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Photoelectron Spectroscopy for Electronic Structure Analysis
Detailed studies on benzonitrile using Threshold Photoelectron Spectroscopy (TPES) have been conducted to determine the adiabatic ionization energies and characterize the resulting cationic states. researchgate.netuniversiteitleiden.nlrsc.org These studies involve irradiating benzonitrile with vacuum ultraviolet (VUV) radiation and analyzing the energy of the resulting electrons. rsc.org
The ionization of benzonitrile leads to the formation of the benzonitrile cation (C₆H₅CN⁺). The electronic states of this cation have been characterized and assigned based on the removal of electrons from different molecular orbitals of the neutral molecule. The ground electronic state of the cation is denoted as X̃⁺, with subsequent excited states being B̃⁺ and C̃⁺. universiteitleiden.nl
Franck-Condon simulations are often employed to aid in the assignment of the vibronic structures observed in the photoelectron spectra. universiteitleiden.nl These simulations model the transitions from the neutral ground state to the various vibrational levels of the cationic states.
The adiabatic ionization energies for the lowest electronic states of the benzonitrile cation have been determined through these spectroscopic methods. rsc.org The adiabatic ionization energy corresponds to the energy required to remove an electron from the molecule in its vibrational ground state to form the cation, also in its vibrational ground state.
The reported adiabatic ionization energies for the X̃⁺, B̃⁺, and C̃⁺ states of the benzonitrile cation are summarized in the table below. rsc.org The X̃⁺ state arises from the ionization of the highest occupied molecular orbital (HOMO) of neutral benzonitrile. universiteitleiden.nl The B̃⁺ and C̃⁺ states correspond to ionization from the HOMO-2 and HOMO-3 orbitals, respectively. universiteitleiden.nl Strong coupling between the B̃⁺ and C̃⁺ states can lead to lifetime broadening effects in the spectrum. universiteitleiden.nl
Table 1: Adiabatic Ionization Energies of Benzonitrile Cation States
| Cationic State | Adiabatic Ionization Energy (eV) | Corresponding Neutral Molecular Orbital |
|---|---|---|
| X̃⁺ | 9.72 ± 0.02 | HOMO |
| B̃⁺ | 11.85 ± 0.03 | HOMO-2 |
| C̃⁺ | 12.07 ± 0.04 (tentative) | HOMO-3 |
The electronic structure of this compound would be expected to show modifications to the electronic structure of the benzonitrile core due to the presence of the 2-(1,3-dioxan-2-yl)ethoxy substituent. This substituent would likely introduce new molecular orbitals and could potentially perturb the energies of the orbitals associated with the benzonitrile ring and the nitrile group. However, without direct experimental PES data for the substituted compound, these effects remain speculative.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations: Unveiling Molecular Properties
Quantum chemical calculations provide a microscopic view of the electronic structure and geometry of molecules, offering predictions of their stability, reactivity, and spectroscopic characteristics. For 2-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile, these methods are pivotal in understanding its fundamental chemical nature.
Density Functional Theory (DFT) for Optimized Geometries
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For a molecule like this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the most likely sites for nucleophilic and electrophilic attack. For example, in many organic molecules, the HOMO is often localized on heteroatoms or π-systems, while the LUMO is distributed over electron-deficient regions.
Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Benzonitrile (B105546) Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive behavior. It is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would likely show negative potential around the oxygen atoms of the dioxane and ether groups, as well as the nitrogen atom of the nitrile group, highlighting these as potential sites for interaction with electrophiles.
Reaction Mechanism Elucidation via Computational Studies
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing detailed information about the energy changes and the structures of transient species that are often difficult to observe experimentally.
Transition State Characterization
A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. youtube.com Characterizing the geometry and energy of a transition state is crucial for understanding the reaction's mechanism and kinetics. Computational methods, particularly DFT, are used to locate and verify transition state structures. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. For reactions involving this compound, such as its synthesis or subsequent transformations, identifying the transition states would allow for a detailed understanding of the bond-making and bond-breaking processes.
Energy Profiles and Rate-Determining Steps
A reaction energy profile is a diagram that plots the potential energy of a system as it progresses along the reaction coordinate from reactants to products. khanacademy.orgyoutube.com These profiles depict the energies of reactants, intermediates, transition states, and products. The height of the energy barrier from the reactant to the transition state is the activation energy (Ea), which is a primary determinant of the reaction rate. youtube.comyoutube.com In a multi-step reaction, the step with the highest activation energy is the rate-determining step. youtube.com
Table 2: Hypothetical Energy Profile Data for a Two-Step Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +20.5 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Products | -10.3 |
Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure of this compound is crucial in determining its physical and chemical properties. Conformational analysis, a key area of computational chemistry, is employed to identify the most stable arrangements of the atoms in the molecule, known as conformers, and to understand the energy landscape of their interconversion.
The 1,3-dioxane (B1201747) ring, a core component of this molecule, is known to preferentially adopt a chair-like conformation, similar to cyclohexane. thieme-connect.de This chair conformation minimizes torsional and steric strain. For the substituent at the 2-position of the dioxane ring, the ethoxybenzonitrile group, there are two primary orientations: axial and equatorial. Due to significant 1,3-diaxial interactions that would occur between an axial substituent at C2 and the axial hydrogens at C4 and C6, it is strongly predicted that the 2-[2-(benzonitrile)ethoxy] group will predominantly occupy the equatorial position to achieve greater thermodynamic stability.
Further conformational flexibility exists within the ethoxybenzonitrile side chain, specifically concerning the rotation around the C-C and C-O single bonds. Computational studies on similar flexible molecules often involve scanning the potential energy surface by systematically rotating these bonds to locate the global and local energy minima. Quantum-chemical studies on substituted 1,3-dioxanes have shown that the chair conformer is the global minimum on the potential energy surface. researchgate.net For this compound, it is anticipated that the most stable conformer would feature the dioxane in a chair conformation with the side chain in an extended, anti-periplanar arrangement to minimize steric hindrance.
| Structural Feature | Predicted Preference | Rationale |
|---|---|---|
| 1,3-Dioxane Ring Conformation | Chair | Minimization of torsional and steric strain. |
| Substituent Position at C2 | Equatorial | Avoidance of 1,3-diaxial interactions. |
| Side Chain Torsion (O-C-C-O) | Anti-periplanar (approx. 180°) | Minimization of steric hindrance between the dioxane and benzonitrile moieties. |
Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are widely used for the accurate prediction of various spectroscopic parameters. derpharmachemica.comresearchgate.net These theoretical spectra serve as a valuable tool for the identification and characterization of the molecule.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes are expected. These include the C≡N stretching frequency of the nitrile group, C-O-C stretching vibrations of the ether and dioxane functionalities, and various C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule. Comparative studies on benzonitrile derivatives have utilized DFT methods to make complete assignments of vibrational wavenumbers. derpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C atoms can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted NMR data would be expected to show distinct signals for the protons and carbons of the benzonitrile ring, the ethoxy linker, and the 1,3-dioxane ring. The chemical shifts and coupling constants are highly sensitive to the molecule's conformation, making them useful for confirming the predicted stereochemical preferences.
| Spectroscopic Technique | Predicted Parameter | Expected Range/Value |
|---|---|---|
| IR Spectroscopy | C≡N Stretch | ~2230-2210 cm⁻¹ |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | |
| C-O-C Stretch (Ether & Dioxane) | ~1250-1050 cm⁻¹ | |
| ¹³C NMR | C≡N Carbon | ~115-120 ppm |
| Aromatic Carbons | ~110-140 ppm | |
| Dioxane Carbons | ~60-100 ppm | |
| UV-Vis Spectroscopy | λ_max (π-π* transition) | ~230-280 nm |
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. jhuapl.edu Organic molecules, particularly those with extended π-conjugation and donor-acceptor groups, can exhibit significant NLO responses. The NLO properties of a molecule are determined by its response to an intense electromagnetic field, which can be quantified by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ).
Computational chemistry provides the tools to predict these NLO properties. For this compound, the benzonitrile moiety, with its electron-withdrawing cyano group, can contribute to a non-zero first hyperpolarizability (β), a key indicator of second-order NLO activity. Theoretical studies on benzonitrile derivatives have shown that they can possess NLO properties. researchgate.net Calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using quantum chemical methods can provide a quantitative assessment of the NLO potential of this compound. The magnitude of these properties is sensitive to the molecular structure and electronic distribution.
| Parameter | Symbol | Significance |
|---|---|---|
| Dipole Moment | μ | Indicates the asymmetry of the charge distribution. |
| Polarizability | α | Measures the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability | β | Quantifies the second-order NLO response. |
| Second Hyperpolarizability | γ | Quantifies the third-order NLO response. |
Exploration of Structure-Reactivity Relationships
The relationship between a molecule's structure and its chemical reactivity can be effectively explored using computational methods. chemrxiv.org For this compound, several theoretical descriptors can be calculated to predict its reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atom of the cyano group and the oxygen atoms of the ether and dioxane are expected to be regions of negative potential, suggesting their susceptibility to electrophilic attack. The aromatic ring and its protons will show varying potentials based on the electronic effects of the substituents.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In this compound, the HOMO is likely to be localized on the benzonitrile ring, while the LUMO may also be centered there, particularly on the C≡N bond.
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated to provide a quantitative measure of the molecule's reactivity.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap | E_LUMO - E_HOMO | Indicator of chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures the resistance to change in electron distribution. |
| Global Electrophilicity Index (ω) | χ²/2η | Quantifies the electrophilic nature of a molecule. |
Synthetic Applications and Material Science Integration
2-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile as a Versatile Synthetic Building Block
The utility of this compound as a synthetic building block stems from the distinct reactivity of its two primary functional groups: the nitrile and the acetal (B89532). The benzonitrile (B105546) group is a versatile precursor for numerous chemical transformations. wikipedia.orgatamankimya.com It can undergo hydrolysis to form amides or react with organometallic reagents, such as Grignard reagents, to produce imines which can be further hydrolyzed. wikipedia.orgatamanchemicals.com Furthermore, benzonitrile moieties can form labile coordination complexes with transition metals like palladium, which serve as useful synthetic intermediates by allowing the nitrile ligand to be easily displaced by stronger ligands. wikipedia.orgatamankimya.comatamanchemicals.com
The 1,3-dioxane (B1201747) moiety functions as a protecting group for a carbonyl compound and a 1,3-diol. wikipedia.org This acetal group is stable under basic and reductive conditions but can be readily hydrolyzed under acidic conditions to reveal the parent aldehyde and diol. nih.govacs.org This pH-sensitive nature is a critical feature for controlled deprotection in multi-step syntheses. The parent 1,3-dioxane can be prepared through the reaction of an aldehyde or ketone with a 1,3-diol, often catalyzed by Brönsted or Lewis acids. wikipedia.org This inherent reversibility allows this compound to serve as a masked diol or aldehyde, expanding its synthetic potential.
Derivatization for Novel Chemical Entities and Functional Molecules
The structure of this compound allows for selective derivatization at either the nitrile or the acetal group, leading to the creation of novel chemical entities.
Nitrile Group Modification: The nitrile can be transformed into various nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry. For instance, benzonitrile derivatives are key starting materials for synthesizing benzoguanamine (B160333) resins and can be used in the production of bioactive benzimidazole (B57391) structures. atamanchemicals.comnih.gov The reaction of benzonitrile with amines can yield N-substituted benzamides after hydrolysis, providing a route to more complex amide-containing molecules. wikipedia.org
Acetal Group Modification: The primary derivatization involving the acetal is its hydrolysis under acidic conditions. This deprotection unmasks a reactive aldehyde and a diol functionality, which can then participate in subsequent reactions. This strategy is fundamental in creating molecules where the revealed functional groups are needed at a later synthetic stage.
Combined Derivatization: The presence of both functionalities allows for sequential or orthogonal chemical modifications. For example, the nitrile group could be reduced to an amine, followed by the hydrolysis of the acetal to reveal an aldehyde, enabling an intramolecular cyclization to form a new heterocyclic ring system. A complex derivative, 2-[2-[2-[[2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]aceticacid, highlights how the core structure can be elaborated into a significantly more complex molecule, demonstrating its role as a scaffold.
| Functional Group | Reaction Type | Resulting Structure/Function | Potential Application |
| Benzonitrile | Hydrolysis | Benzamide (B126) | Intermediate for pharmaceuticals, polymers |
| Benzonitrile | Reaction with Grignard Reagents | Ketimine | Precursor to ketones |
| Benzonitrile | Cyclization Reactions | Heterocycles (e.g., Benzimidazoles) | Bioactive molecules, functional materials nih.gov |
| 1,3-Dioxane (Acetal) | Acidic Hydrolysis | Aldehyde and Diol | Controlled release systems, polymer synthesis |
| Both | Sequential Modification | Complex Heterocycles | Drug discovery scaffolds |
Incorporation into Polymeric Materials
The bifunctional nature of this compound makes it a candidate monomer for the synthesis of advanced polymeric materials. The benzonitrile group can impart thermal stability and specific electronic properties, while the acetal group can introduce degradability or serve as a latent reactive site for post-polymerization modification.
Poly(benzonitrile ether)s are a class of high-performance polymers. Their synthesis often involves the nucleophilic aromatic substitution reaction between a di-halo benzonitrile monomer and a bisphenol. The subject compound, after hydrolysis of its acetal group to reveal a diol, could theoretically act as the polyol monomer in such a polymerization with a difluorobenzonitrile. This would incorporate the benzonitrile functionality into the polymer backbone twice per repeating unit, once from the difluoro monomer and once from the diol monomer. The synthesis of poly(ether ketone)s from bio-based diols and difluoro aromatics demonstrates the feasibility of this approach. researchgate.net The use of monomers containing acetal groups is an established strategy for producing functional polymers. nih.govgoogle.com These monomers can be polymerized through various methods, including free-radical polymerization, to create polymers with pendant acetal groups that can be later hydrolyzed to aldehydes for crosslinking or other modifications. google.com
During the synthesis of poly(ether)s from multifunctional monomers, intramolecular cyclization is often a competing reaction to linear polymer chain growth. In polycondensations involving monomers like bisphenols and dihalobenzonitriles, the formation of cyclic oligoethers is frequently observed. This tendency is influenced by factors such as monomer concentration, stoichiometry, and the geometric compatibility of the monomers for ring formation. For instance, in the polycondensation of 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) with difluorobenzonitriles, a significant portion of the product can consist of simple cycles and more complex multicyclic structures. These cyclic structures can be the dominant product under certain conditions, particularly in "a2 + b3" polycondensations.
Design and Synthesis of Functional Materials Bearing Benzonitrile and Acetal Moieties
The combination of benzonitrile and acetal moieties within a single monomer like this compound allows for the design of functional materials with tailored properties.
Degradable Polymers: The acetal linkage is known for its stability in neutral or basic conditions and its susceptibility to hydrolysis in acidic environments. acs.org By incorporating this monomer into a polymer backbone, the resulting material can be designed to degrade on demand when exposed to an acidic trigger. acs.orgresearchgate.net This is a key strategy for creating recyclable or reprocessable materials, such as polyurethanes, where acetal-containing polyols are used as the soft segment. acs.org The hydrolysis can break down the polymer into smaller, recoverable molecules. acs.org
Functionalizable Polymers: Polymers synthesized with the intact dioxane ring can be subjected to post-polymerization modification. Exposing the polymer to acidic conditions would generate pendant aldehyde or diol groups along the chain, which can be used for cross-linking, grafting other molecules, or altering the material's surface properties. google.com Acetal-containing epoxide monomers have been used specifically for this purpose, serving as protected hydroxyl groups that can be revealed after polymerization. nih.gov
| Moiety | Contribution to Material Property | Example Application |
| Benzonitrile | Thermal Stability, Chemical Resistance, High Polarity | High-performance engineering plastics, Membranes |
| Acetal | pH-Triggered Degradability, Latent Reactivity | Recyclable thermosets researchgate.net, Drug delivery systems nih.gov, Binders for nonwovens google.com |
| Combined | Tunable Degradation Rate, Functionalizable High-Performance Materials | Smart materials, Advanced coatings |
Development of Precursors for Bioactive Scaffolds
The benzonitrile functional group is a prevalent feature in many pharmacologically active compounds and approved drugs. nih.gov Its presence in a molecule often contributes to binding affinity with biological targets. The development of PARP1 inhibitors, an important class of anticancer agents, has utilized scaffolds derived from 2,3-dihydroxybenzoic acid, which is closely related to the core of the subject molecule. nih.govgoogle.comgoogleapis.com For example, 2,3-dihydrobenzo[b] wikipedia.orggoogle.comdioxine-5-carboxamide was identified as a lead compound for PARP1 inhibition. nih.gov
The structure of this compound makes it an attractive precursor for building such bioactive scaffolds. The ether linkage and the flexible ethoxy chain provide conformational options, while the benzonitrile and protected diol offer multiple points for chemical elaboration to optimize binding interactions with a target receptor. The benzimidazole moiety, readily accessible from benzonitrile precursors, is a well-established "indispensable anchor" in drug discovery, forming the core of drugs with anticancer, antimicrobial, and antihypertensive effects. nih.gov The existence of complex derivatives of the title compound confirms its utility as a starting point for constructing larger, potentially bioactive molecules.
Future Research Directions and Emerging Trends
Novel Catalytic Systems for Efficient Synthesis
The synthesis of benzonitriles and related ethers is a mature field, yet the quest for more efficient, selective, and sustainable catalytic systems continues. Future research could focus on developing novel catalysts for the synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile and its analogs.
Recent advancements in catalysis offer several promising directions. For instance, the use of N-heterocyclic carbenes (NHCs) as organocatalysts has shown remarkable success in the synthesis of axially chiral benzonitriles. nih.gov While the target molecule is not chiral, the principles of NHC catalysis could be adapted for its efficient synthesis. Another area of intense research is the use of ionic liquids as recyclable catalysts and solvents, which can lead to greener synthetic routes with simplified purification processes. researchgate.netrsc.orgrsc.org Studies have demonstrated that ionic liquids can act as co-solvents and catalysts, leading to high yields of benzonitriles under mild conditions. researchgate.netrsc.orgrsc.org
Furthermore, palladium-catalyzed cross-coupling reactions remain a cornerstone of modern organic synthesis. acs.org The development of new ligands, including those with electron-withdrawing benzonitrile (B105546) moieties, has been shown to enhance the efficiency of Ni-catalyzed cross-coupling reactions, a principle that could be extended to other transition metal-catalyzed syntheses. chemrxiv.org Photocatalysis, particularly using visible light, is another emerging area that could offer mild and environmentally friendly methods for the synthesis of benzonitrile derivatives. researchgate.net
Table 1: Potential Catalytic Systems for the Synthesis of this compound
| Catalytic System | Potential Advantages | Relevant Research |
| N-Heterocyclic Carbenes (NHCs) | Mild reaction conditions, high efficiency, organocatalytic. | Atroposelective synthesis of axially chiral benzonitriles. nih.gov |
| Ionic Liquids | Recyclable, can act as both solvent and catalyst, green chemistry. | Green synthesis of benzonitriles from aldehydes. researchgate.netrsc.orgrsc.org |
| Palladium/Nickel Catalysis with Novel Ligands | High functional group tolerance, versatile for C-O and C-CN bond formation. | Design of electron-withdrawing benzonitrile ligands for cross-coupling. chemrxiv.org |
| Visible-Light Photocatalysis | Use of renewable energy, mild reaction conditions, environmentally friendly. | Synthesis of aryl nitriles from alcohols or methyl arenes. researchgate.net |
Advanced Computational Modeling of Complex Reactions
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the elucidation of complex reaction mechanisms. For a molecule like this compound, computational modeling could provide significant insights.
Density Functional Theory (DFT) calculations, for example, can be employed to predict the reactivity of the nitrile group. nih.govacs.org Such studies can help in understanding the potential for this compound to interact with biological targets, for instance, by calculating the activation energies for nucleophilic attack on the nitrile carbon. nih.govacs.orgresearchgate.net This is particularly relevant as the nitrile group can act as a "warhead" in covalent drug discovery. nih.gov
Computational modeling can also be used to design more efficient synthetic routes. By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable conditions and catalysts. For instance, DFT calculations have been used to understand the stereochemistry-determining step in the NHC-catalyzed synthesis of benzonitriles. nih.gov Similar approaches could be used to optimize the synthesis of the target molecule.
Exploration of Unconventional Reactivity Profiles
The interplay of the benzonitrile, ether, and dioxane functionalities in this compound could lead to unconventional reactivity. The nitrile group itself is a versatile functional group, capable of acting as a hydrogen bond acceptor and participating in various cycloaddition reactions. nih.govnih.gov
Future research could explore the reactivity of the benzonitrile radical cation of this molecule in reactions with small molecules like acetylene, which could provide insights into the formation of complex organic molecules and polycyclic aromatic nitrogen heterocycles (PANHs). acs.org The fragmentation of the benzonitrile moiety under ionization could also lead to interesting reactive intermediates. rsc.org
The 1,3-dioxane (B1201747) ring, while often used as a protecting group, can also participate in ring-opening and rearrangement reactions under specific conditions. The proximity of the ether linkage and the benzonitrile group could lead to interesting intramolecular cyclization or rearrangement reactions, potentially yielding novel heterocyclic scaffolds.
Sustainable Synthesis and Process Intensification
Green chemistry principles are increasingly guiding synthetic efforts in both academia and industry. Future research on this compound should prioritize the development of sustainable synthetic methods. This includes the use of renewable starting materials, atom-economical reactions, and the reduction of waste.
One promising approach is the use of biomass-derived aldehydes as starting materials for nitrile synthesis, which can be achieved using simple ionic liquid catalysts under mild, metal-free conditions. acs.org The synthesis of benzonitriles from the pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) with ammonia (B1221849) over solid catalysts is another example of a sustainable approach that could be adapted for the synthesis of specific benzonitrile derivatives. mdpi.com
Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is another key trend. The use of flow chemistry, for example, could enable the continuous and controlled synthesis of this compound, offering advantages in terms of safety, scalability, and product consistency.
Integration into Advanced Materials and Nanotechnology
The unique electronic and structural properties of benzonitriles make them attractive building blocks for advanced materials. The nitrile group's large dipole moment can be exploited in the design of liquid crystals and other functional materials. nih.gov
Future research could explore the incorporation of this compound into polymers or other macromolecular structures. The benzonitrile moiety could be used as a handle for post-polymerization modification, allowing for the introduction of other functional groups. nih.gov The dioxane and ether functionalities could impart specific solubility and conformational properties to the resulting materials.
Furthermore, the ability of benzonitriles to coordinate with transition metals opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgatamanchemicals.comatamankimya.com These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific structure of this compound could lead to materials with unique topologies and properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 1,3-dioxane moiety into benzonitrile derivatives?
- Methodology : The 1,3-dioxane ring can be introduced via nucleophilic substitution between 2-(1,3-dioxan-2-yl)ethanol and a halogenated benzonitrile (e.g., 2-fluorobenzonitrile). Optimal conditions include using a polar aprotic solvent (e.g., DMF), a strong base (e.g., NaH), and heating at 60–80°C for 4–6 hours. Purification via aqueous workup and column chromatography (silica gel, ethyl acetate/hexane) yields the product .
- Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Avoid excess base to prevent hydrolysis of the nitrile group.
Q. Which spectroscopic techniques are critical for characterizing 2-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile, and what key spectral features should researchers anticipate?
- Methodology :
- NMR :
- ¹H NMR : A triplet for the ethoxy CH₂ (~δ 3.7–4.0 ppm), a singlet for the dioxane ring protons (~δ 4.5–5.0 ppm), and aromatic protons (δ 7.3–8.0 ppm).
- ¹³C NMR : A nitrile carbon at ~δ 115–120 ppm and dioxane carbons at ~δ 60–70 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z calculated for C₁₃H₁₅NO₃ (241.3 g/mol). Confirm purity via HPLC (retention time ~1.0 min under C18 column conditions) .
Q. How can researchers optimize the nucleophilic substitution reaction between 2-(1,3-dioxan-2-yl)ethanol and 2-fluorobenzonitrile to maximize yield?
- Methodology :
- Use a 1:1.2 molar ratio of 2-fluorobenzonitrile to 2-(1,3-dioxan-2-yl)ethanol to drive the reaction to completion.
- Add the base (e.g., K₂CO₃) gradually to minimize side reactions.
- Post-reaction, extract with dichloromethane, wash with brine, and dry over MgSO₄. Recrystallize from ethanol/water (yield >85%) .
Advanced Research Questions
Q. In the synthesis of this compound, how can conflicting NMR data regarding ethoxy group conformation be resolved?
- Methodology :
- Perform variable-temperature NMR to assess rotational barriers of the ethoxy group. At low temperatures (e.g., –40°C), splitting of the CH₂ signals may resolve into distinct conformers.
- Use 2D NOESY to detect spatial proximity between ethoxy protons and aromatic/dioxane protons, confirming preferred conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
